molecular formula C22H23NO8 B12201061 N-(carboxymethyl)-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

N-(carboxymethyl)-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

Cat. No.: B12201061
M. Wt: 429.4 g/mol
InChI Key: CQDLYGULMPDHJK-UHFFFAOYSA-N
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Description

N-(Carboxymethyl)-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a complex heterocyclic compound featuring a fused furochromenone core substituted with methyl groups and a propanoyl-glycine-carboxymethyl side chain.

Properties

Molecular Formula

C22H23NO8

Molecular Weight

429.4 g/mol

IUPAC Name

2-[carboxymethyl-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C22H23NO8/c1-10-13(4)30-20-12(3)21-16(7-15(10)20)11(2)14(22(29)31-21)5-6-17(24)23(8-18(25)26)9-19(27)28/h7H,5-6,8-9H2,1-4H3,(H,25,26)(H,27,28)

InChI Key

CQDLYGULMPDHJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(CC(=O)O)CC(=O)O)C)C)C

Origin of Product

United States

Biological Activity

N-(carboxymethyl)-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H27NO5C_{26}H_{27}NO_5, with a molar mass of 433.5 g/mol. The compound features a furochromene backbone which is known for various biological activities.

Research indicates that compounds with furochromene structures exhibit multiple mechanisms of action:

  • Inhibition of Enzymes : These compounds have been studied for their ability to inhibit key enzymes such as cholinesterases (AChE and BChE), β-secretase (BACE-1), and cyclooxygenase-2 (COX-2). For example, derivatives of furochromenes have shown significant inhibition against these enzymes in vitro .
  • Antioxidant Activity : The presence of specific functional groups enhances the antioxidant properties of these compounds. Studies have demonstrated their capacity to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
  • Cytotoxic Effects : Some studies have evaluated the cytotoxicity of furochromene derivatives against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells). These evaluations often involve MTT assays to determine cell viability post-treatment .

In Vitro Studies

A series of experiments have been conducted to assess the biological activity of this compound and its derivatives:

CompoundTarget EnzymeIC50 (μM)Activity
2bAChE10.4Moderate
2eBChE9.9Moderate
3bCOX-219.2Moderate
3eLOX-1513.2Moderate

These results indicate that certain derivatives possess promising inhibitory effects against multiple targets relevant to neurodegenerative diseases and inflammation.

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between these compounds and their target proteins. The presence of electron-withdrawing groups such as trifluoromethyl enhances binding affinity through hydrogen and halogen bonding interactions . This suggests that structural modifications can significantly influence biological activity.

Case Studies

One notable study explored the effects of a specific furochromene derivative on human lipoxygenases (LOX). The compound demonstrated potent inhibitory activity against both LOX-5 and LOX-15 with IC50 values indicating potential therapeutic applications in inflammatory conditions . Another study focused on assessing the cytotoxicity of several derivatives against various cancer cell lines, revealing that some compounds exhibited significant antiproliferative effects at low concentrations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of furochromenone derivatives, many of which share the 7-oxo-7H-furo[3,2-g]chromen scaffold but differ in substituents and side chains. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Molecular Comparisons

Compound Name (CAS No.) Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol)
Target Compound Furo[3,2-g]chromen-7-one 2,3,5,9-Tetramethyl; N-(carboxymethyl)glycine-propanoyl Not Provided¹ Not Provided¹
N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo... (853900-00-2) Furo[3,2-g]chromen-7-one 2,3,5,9-Tetramethyl; N-benzyl-propanamide Not Provided Not Provided
N,N'-[(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)... (1611-35-4) Benzoxathiole-dione Bis[N-(carboxymethyl)glycine]; hydroxy-methyl-phenyl C31H32N2O13S 672.6564

¹Exact molecular data for the target compound are unavailable in the provided evidence.

Key Observations :

The benzoxathiole-dione derivative (CAS 1611-35-4) incorporates sulfonic acid and additional hydroxyl groups, enhancing water solubility compared to the target compound.

Functional Group Relevance: The furochromenone core in all compounds suggests UV absorption and possible intercalation properties, but the target compound’s glycine-carboxymethyl group may facilitate interactions with metal ions or enzymatic active sites. The N-benzyl derivative (CAS 853900-00-2) likely exhibits greater membrane permeability due to its aromatic benzyl group, whereas the target compound’s carboxylates may limit passive diffusion.

Hypothetical Pharmacological and Chemical Behavior

While direct experimental data for the target compound are lacking, inferences can be drawn from analogs:

  • Redox Activity: The α,β-unsaturated ketone in the chromenone core may act as a Michael acceptor, enabling covalent binding to thiol groups in proteins, a trait observed in similar furocoumarins .
  • Chelation Potential: The carboxymethyl-glycine moiety could mimic EDTA-like behavior, binding divalent cations (e.g., Ca²⁺, Fe²⁺), which might influence metalloenzyme inhibition .
  • Metabolic Stability : Compared to the N-benzyl analog (CAS 853900-00-2) , the target compound’s polar side chain may reduce hepatic clearance but increase renal excretion.

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